molecular formula C9H4F6N2 B1618980 Benzimidazole, 2,5-bis(trifluoromethyl)- CAS No. 399-69-9

Benzimidazole, 2,5-bis(trifluoromethyl)-

Cat. No.: B1618980
CAS No.: 399-69-9
M. Wt: 254.13 g/mol
InChI Key: BKFXAUQYNCJXIZ-UHFFFAOYSA-N
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Description

Benzimidazole, 2,5-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H4F6N2 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Benzimidazole Derivatives as Antiparasitic Agents

Benzimidazole derivatives like albendazole and mebendazole have been extensively used in treating parasitic infections. For instance, albendazole has shown efficacy against intestinal nematode infections, with research evaluating its effectiveness and potential resistance after repeated treatments in areas with high exposure to the drug (Albonico et al., 2003). Another study highlights the use of flubendazole in treating onchocerciasis, comparing its efficacy and safety with diethylcarbamazine and noting its potential as a safer and more effective alternative (Domínguez-Vázquez et al., 1983).

Diagnostic and Therapeutic Uses in Echinococcosis

In the context of alveolar echinococcosis, benzimidazoles have been used for long-term treatment. Research has focused on evaluating their parasitocidal effects, as well as the use of imaging techniques like PET/CT to assess the activity of lesions and guide the duration of therapy (Husmann et al., 2021). Studies also explore the potential of benzimidazoles in achieving negative seroconversion in chronic Trypanosoma cruzi infection, suggesting their role in reducing infection burdens and supporting treatment for seropositive individuals as a public health policy (Andrade et al., 1996).

Potential in Combating Resistance

The development of resistance to benzimidazoles, especially in treating hookworm infections, has been a concern. A study from Mali reported the failure of mebendazole in significantly reducing parasite burdens, highlighting the need for alternative treatments or drug combinations to overcome resistance issues (De Clercq et al., 1997).

Broad Spectrum and Safety Profile

Benzimidazole derivatives are known for their broad spectrum of activity beyond traditional antiparasitic applications. Their safety and efficacy have been evaluated in various clinical settings, including their interactions with other drugs. For instance, studies have confirmed the lack of pharmacokinetic interaction between pantoprazole, a benzimidazole derivative, and diazepam, indicating their concomitant use without the need for dose adjustment (Gugler et al., 1996).

Mechanism of Action

Target of Action

Benzimidazole, 2,5-bis(trifluoromethyl)-, is a type of benzimidazole derivative that has been found to exhibit significant antimicrobial activities . The primary targets of this compound are microbial cells, particularly those of methicillin-resistant Staphylococcus aureus (MRSA) .

Mode of Action

The compound interacts with its targets by intercalating into the DNA of the microbial cells . This interaction blocks DNA replication, thereby inhibiting the growth and proliferation of the microbes . The compound’s strong antibacterial and antifungal activities are comparable to, or even stronger than, those of reference drugs such as Chloromycin, Norfloxacin, and Fluconazole .

Biochemical Pathways

It is known that the compound interferes with dna replication in microbial cells . This interference disrupts the normal cellular processes, leading to the death of the microbes .

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability and are well-absorbed in the body . They are also known to have a wide distribution in the body, reaching various tissues and organs .

Result of Action

The result of the action of Benzimidazole, 2,5-bis(trifluoromethyl)-, is the inhibition of microbial growth and proliferation . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection . In addition, the compound has been found to have potent antibacterial efficacy towards planktonic MRSA and its persistent biofilms .

Action Environment

The action of Benzimidazole, 2,5-bis(trifluoromethyl)-, can be influenced by various environmental factors. For instance, the temperature and concentration should be well controlled to achieve a relatively high molecular weight of the compound . Additionally, the compound’s action can be influenced by the pH of the environment, as it is known to achieve a saturated PA uptake when immersed in a 75% phosphoric acid solution at room temperature .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFXAUQYNCJXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192944
Record name Benzimidazole, 2,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-69-9
Record name 2,6-Bis(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2,5-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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